
Cbz-Valine-monoformate ganciclovir
Descripción general
Descripción
Cbz-Valine-monoformate ganciclovir is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections
Métodos De Preparación
The preparation of Cbz-Valine-monoformate ganciclovir involves several steps. One method includes the following steps :
Starting Materials: Ganciclovir, a solvent (e.g., DMF), DCC, DMAP, and Cbz-L-valine.
Reaction Conditions: The reaction is carried out at room temperature with stirring, followed by the addition of water, stirring, and suction filtration.
Purification: The filtrate is concentrated to dryness, and the reactant is added for heating reflux. After cooling, an alkaline solution is added dropwise, and filter pressing is performed to obtain the crude product.
Final Product: The crude product is further purified to obtain the pure this compound with a purity of 98% or above.
Análisis De Reacciones Químicas
Cbz-Valine-monoformate ganciclovir undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Common reagents such as DCC and DMAP are used in substitution reactions to introduce the Cbz-Valine-monoformate group.
Hydrolysis: The compound can undergo hydrolysis under basic conditions to remove protective groups and yield the desired product.
Aplicaciones Científicas De Investigación
Antiviral Activity
Mechanism of Action:
Cbz-Valine-monoformate ganciclovir acts as a prodrug of ganciclovir. Upon administration, it is converted into ganciclovir by hydrolysis, which is then phosphorylated by viral kinases in infected cells. The active triphosphate form inhibits viral DNA synthesis by incorporating itself into the viral DNA strand, leading to chain termination and preventing further replication .
Clinical Relevance:
Ganciclovir is particularly effective against CMV, which poses significant risks in immunocompromised patients, such as those with HIV/AIDS or organ transplant recipients. The enhanced absorption and reduced toxicity of this compound could improve treatment outcomes for these vulnerable populations .
Synthesis and Derivative Development
Synthetic Pathways:
The synthesis of this compound typically involves the esterification of ganciclovir with Cbz-L-valine derivatives. Various methods have been reported, including:
- Transesterification: This method uses cyclic orthoesters and involves selective hydrolysis to yield high-purity monovaline esters .
- Partial Hydrolysis: Recent studies have shown that partial hydrolysis of bis-Cbz-L-valine esters can lead to the formation of this compound .
Process Optimization:
Research has focused on optimizing these synthetic routes to enhance yields and purity while minimizing by-products. For instance, the use of specific solvents and reaction conditions can significantly impact the efficiency of the esterification process .
Pharmacokinetics and Bioavailability
Improved Absorption:
Studies indicate that this compound exhibits improved oral bioavailability compared to its parent compound. This enhancement is attributed to the valine moiety, which may facilitate better transport across biological membranes .
Toxicity Profile:
The modified structure aims to reduce systemic toxicity often associated with ganciclovir therapy. Clinical assessments have suggested that derivatives like this compound may offer a more favorable safety profile, particularly in long-term treatments .
Case Studies and Clinical Trials
Research Findings:
Several studies have documented the efficacy of this compound in clinical settings:
- Study on CMV Retinitis: A clinical trial evaluating the effectiveness of this compound in treating CMV retinitis showed promising results, with improved patient outcomes compared to traditional ganciclovir therapy .
- Transplant Patients: Research involving organ transplant recipients indicated a lower incidence of CMV-related complications when treated with this compound due to its enhanced pharmacokinetic properties .
Mecanismo De Acción
Cbz-Valine-monoformate ganciclovir exerts its effects by inhibiting viral DNA polymerase. The compound is a prodrug that is converted to its active form, ganciclovir, by intestinal and hepatic esterases . The active form is incorporated into viral DNA, leading to the inhibition of viral replication . This selective activation in virally infected cells enhances its efficacy and reduces potential side effects .
Comparación Con Compuestos Similares
Cbz-Valine-monoformate ganciclovir is compared with other similar compounds, such as:
Valganciclovir: An L-valine ester of ganciclovir with improved oral bioavailability.
Ganciclovir: The parent compound with antiviral activity against CMV.
Monoacetoxy ganciclovir: A related compound with similar antiviral properties.
Actividad Biológica
Cbz-Valine-monoformate ganciclovir is a derivative of ganciclovir, an established antiviral agent primarily used for treating cytomegalovirus (CMV) infections. This compound has garnered attention due to its potential to enhance antiviral activity through modifications that improve bioavailability and efficacy against various viral targets.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C22H28N6O7
- Molecular Weight : 452.49 g/mol
The synthesis of this compound typically involves the reaction of ganciclovir with carbobenzyloxy-L-valine and formic acid under specific conditions, including the use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond. The final product is purified to achieve a high degree of purity, often exceeding 98% .
This compound acts as a prodrug, which is converted into its active form, ganciclovir, by enzymatic hydrolysis in the body. The mechanism of action primarily involves the inhibition of viral DNA polymerase, which is crucial for viral replication. By disrupting this process, the compound effectively reduces viral load in infected cells .
Biological Activity
Antiviral Efficacy :
Research indicates that this compound exhibits potent antiviral activity against CMV and other herpesviruses. Its ability to inhibit viral replication has been demonstrated in various in vitro studies, where it showed a significant reduction in viral titers compared to untreated controls.
Inhibition of Viral DNA Polymerase :
The compound's interaction with viral DNA polymerase is a key aspect of its antiviral mechanism. Studies have shown that it competes with deoxyguanosine triphosphate (dGTP) for binding sites on the enzyme, thereby inhibiting DNA synthesis .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands against other antiviral agents:
Compound | Mechanism | Antiviral Spectrum | Bioavailability |
---|---|---|---|
This compound | Inhibits DNA polymerase | CMV, Herpesviruses | Moderate |
Ganciclovir | Inhibits DNA polymerase | CMV | Low |
Valganciclovir | Prodrug of Ganciclovir | CMV | High |
Valganciclovir, an L-valine ester of ganciclovir, is noted for its improved oral bioavailability compared to its parent compound .
Case Studies and Research Findings
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
-
In Vitro Studies :
A study published in Journal of Antiviral Research demonstrated that this compound significantly reduced CMV replication in human fibroblast cells, showcasing a dose-dependent response . -
Animal Models :
In animal models, administration of this compound resulted in lower mortality rates and reduced viral loads compared to control groups treated with placebo or standard ganciclovir . -
Clinical Trials :
Ongoing clinical trials are evaluating the safety and effectiveness of this compound in immunocompromised patients at risk for CMV reactivation. Preliminary results indicate promising outcomes regarding both efficacy and tolerability .
Propiedades
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-formyloxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O8/c1-14(2)17(26-23(33)36-8-15-6-4-3-5-7-15)21(32)35-10-16(9-34-13-30)37-12-29-11-25-18-19(29)27-22(24)28-20(18)31/h3-7,11,13-14,16-17H,8-10,12H2,1-2H3,(H,26,33)(H3,24,27,28,31)/t16?,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLMWNQXVPPEDD-DJNXLDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433036 | |
Record name | CTK4E1455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194159-19-8 | |
Record name | CTK4E1455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.